Tert-butyl 4-cyano-2-fluorobenzylcarbamate
Description
Contextualization of the Compound's Significance in Chemical Research
Tert-butyl 4-cyano-2-fluorobenzylcarbamate emerges as a significant tool in the field of chemical research, primarily functioning as a specialized intermediate. Its structure is not arbitrary; it is designed for controlled, sequential chemical transformations. The tert-butyl carbamate (B1207046) (Boc) group provides a stable, yet easily removable, protecting group for the benzylamine (B48309) nitrogen. This allows chemists to perform reactions on other parts of the molecule without unintended interference from the amine.
The strategic placement of the cyano (nitrile) and fluoro groups on the benzene (B151609) ring further enhances its utility. These electron-withdrawing groups modify the electronic properties of the aromatic ring and serve as reactive handles for introducing further molecular complexity. Researchers utilize such building blocks to construct libraries of compounds for screening purposes or as key fragments in the total synthesis of natural products and designed molecules. For instance, related structures containing the cyanopyrrolidine scaffold are critical for creating inhibitors of enzymes like Fibroblast Activation Protein (FAP), which is a target in cancer therapy development.
Overview of Benzylcarbamate Architectures in Advanced Synthetic Strategies
Benzylcarbamates, particularly those protected with groups like carboxybenzyl (Cbz) or Boc, are foundational elements in organic synthesis. organic-chemistry.org The benzyl (B1604629) portion provides a degree of stability, while the carbamate functionality offers a reliable method for protecting amines from unwanted side reactions. The Boc group, as seen in the title compound, is particularly favored due to its stability in a wide range of reaction conditions and its susceptibility to cleavage under mild acidic conditions, which preserves other sensitive functional groups within a molecule. organic-chemistry.org
This protection strategy is central to peptide synthesis and the elaboration of nitrogen-containing molecules. The ability to mask the reactivity of an amine allows for precise C-C bond formations, arylations, and other transformations elsewhere in the molecule. organic-chemistry.org The development of efficient methods for both the formation and cleavage of benzylcarbamates has made them an indispensable part of the synthetic chemist's toolkit. organic-chemistry.orgorganic-chemistry.org
Fundamental Role of Fluorinated and Cyano-Substituted Aromatics in Chemical Design
The inclusion of fluorine and cyano groups on an aromatic ring, as in this compound, imparts unique and highly desirable properties.
Fluorinated Aromatics: The substitution of hydrogen with fluorine dramatically alters a molecule's physical and chemical characteristics. numberanalytics.com Fluorine is the most electronegative element, and its presence can increase a compound's metabolic stability by blocking sites susceptible to oxidative metabolism by enzymes. numberanalytics.com This is a crucial consideration in pharmaceutical design. Furthermore, fluorine can modulate the acidity/basicity of nearby functional groups and influence the conformation of a molecule, which can lead to stronger binding interactions with biological targets. numberanalytics.com The use of fluorinated aromatics is a common strategy in the creation of pharmaceuticals, including antibiotics, anticancer agents, and central nervous system drugs. numberanalytics.com
Cyano-Substituted Aromatics: The cyano (C≡N) group is a powerful electron-withdrawing group and a versatile functional handle. Its electronic influence can significantly lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic system, affecting its reactivity. acs.org The nitrile functionality is a valuable precursor for a variety of other chemical groups; it can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into a tetrazole ring, which is often used as a bioisostere for a carboxylic acid in medicinal chemistry. In some molecular contexts, the cyano group itself is critical for binding to target proteins. The combination of these functionalities makes cyano-substituted aromatics key intermediates in the synthesis of complex organic materials and pharmaceuticals. acs.orgchemicalbook.com
Structure
3D Structure
Properties
Molecular Formula |
C13H15FN2O2 |
|---|---|
Molecular Weight |
250.27 g/mol |
IUPAC Name |
tert-butyl N-[(4-cyano-2-fluorophenyl)methyl]carbamate |
InChI |
InChI=1S/C13H15FN2O2/c1-13(2,3)18-12(17)16-8-10-5-4-9(7-15)6-11(10)14/h4-6H,8H2,1-3H3,(H,16,17) |
InChI Key |
JDVJCRATZRUZNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)C#N)F |
Origin of Product |
United States |
Synthetic Methodologies for Tert Butyl 4 Cyano 2 Fluorobenzylcarbamate
Established Synthetic Routes and Mechanistic Pathways
The primary established route involves two key stages: the synthesis of the amine precursor followed by its protection. The protection step is a critical transformation in medicinal chemistry, as the Boc group is stable under many conditions but can be removed under moderately acidic conditions, making it an ideal temporary blocking group. wikipedia.orgmychemblog.com
The conversion of (4-cyano-2-fluorophenyl)methanamine to its Boc-protected carbamate (B1207046) derivative is most commonly achieved through its reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O). wikipedia.org This pyrocarbonate is a widely used reagent for this transformation due to its high reactivity and the straightforward nature of the reaction. wikipedia.orgmychemblog.com The fundamental reaction involves the nucleophilic attack of the primary amine on one of the carbonyl carbons of the Boc anhydride (B1165640), leading to the formation of the stable tert-butyl carbamate. commonorganicchemistry.com
The efficiency of the Boc-protection reaction is highly dependent on the chosen conditions, including the solvent, base, temperature, and reaction time. numberanalytics.com A variety of solvent systems can be employed, with the choice often dictated by the solubility of the amine substrate and the desired reaction rate. Common solvents include dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), acetonitrile (B52724), and dioxane. numberanalytics.comfishersci.co.uk Aqueous or biphasic systems, often with a base like sodium bicarbonate, are also effective. wikipedia.orgfishersci.co.uk
Optimizing reaction conditions is crucial to maximize yield and minimize side reactions. numberanalytics.com This typically involves stirring the amine with Boc anhydride at temperatures ranging from 0 °C to room temperature. mychemblog.comfishersci.co.uk For less reactive or sterically hindered amines, moderate heating may be necessary to drive the reaction to completion. fishersci.co.uk The nucleophilicity of the amine is a key factor; anilines and other electron-poor amines may exhibit slower reaction rates compared to aliphatic amines. sigmaaldrich.com
Table 1: Representative Solvent and Base Systems for Boc-Protection This table is a generalized representation based on common organic synthesis protocols.
| Solvent System | Base | Typical Temperature | Reaction Time | Notes |
|---|---|---|---|---|
| Dichloromethane (DCM) | Triethylamine (B128534) (TEA) | 0 °C to RT | 1-12 hours | A common anhydrous system suitable for many substrates. mychemblog.com |
| Tetrahydrofuran (THF) | Sodium Hydroxide (aq) | 0 °C to RT | 30 min - 4 hours | Effective for amines soluble in THF; the base is added as an aqueous solution. mychemblog.com |
| Acetonitrile | 4-Dimethylaminopyridine (B28879) (DMAP) | Room Temperature | 1-12 hours | DMAP is used as a catalyst, often with another base. wikipedia.org |
The Boc-protection reaction requires a base to neutralize the acidic byproducts formed. wikipedia.org In the absence of a base, the reaction would generate tert-butoxycarboxylic acid, which would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Stoichiometric quantities of non-nucleophilic bases like triethylamine (TEA) or inorganic bases such as sodium bicarbonate are commonly used to scavenge this acid. mychemblog.comfishersci.co.uk
For challenging substrates, a catalytic amount of 4-dimethylaminopyridine (DMAP) is often employed to accelerate the reaction. wikipedia.orgnumberanalytics.com DMAP functions as a hyper-nucleophilic acylation catalyst. commonorganicchemistry.com It first reacts with di-tert-butyl dicarbonate to form a highly reactive N-tert-butoxycarbonyl-pyridinium intermediate. commonorganicchemistry.com This intermediate is significantly more electrophilic than Boc₂O itself and is readily attacked by the primary amine substrate. The DMAP catalyst is subsequently regenerated, completing the catalytic cycle. commonorganicchemistry.com
Table 2: Key Reagents and Their Functions in Boc-Protection
| Reagent | Type | Primary Role |
|---|---|---|
| Di-tert-butyl Dicarbonate (Boc₂O) | Stoichiometric Reagent | Source of the tert-butoxycarbonyl (Boc) group. wikipedia.org |
| Triethylamine (TEA) | Stoichiometric Base | Acid scavenger; neutralizes byproducts to prevent protonation of the amine. mychemblog.com |
| Sodium Bicarbonate (NaHCO₃) | Stoichiometric Base | Mild inorganic base used as an acid scavenger, often in aqueous or biphasic systems. wikipedia.org |
The direct precursor required for the Boc-protection step is (4-cyano-2-fluorophenyl)methanamine. It is often handled and stored as its hydrochloride salt, (4-cyano-2-fluorophenyl)methanaminium chloride, to improve stability. A robust and frequently utilized method for preparing this primary amine is the Gabriel synthesis. wikipedia.org This pathway begins with a halogenated derivative of 2-fluorobenzonitrile, such as 4-(bromomethyl)-3-fluorobenzonitrile (B12288), which is not directly cited in the provided results but is the logical starting material for this pathway.
The Gabriel synthesis provides a reliable method for converting alkyl halides to primary amines without the risk of over-alkylation. The first stage involves the N-alkylation of phthalimide (B116566), typically using its potassium salt, with an appropriate electrophile. In this specific synthesis, 4-(bromomethyl)-3-fluorobenzonitrile would be treated with potassium phthalimide to form N-(4-cyano-2-fluorobenzyl)phthalimide. The reaction is a nucleophilic substitution where the phthalimide anion displaces the bromide.
This reaction is generally carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, to facilitate the dissolution of the reagents and promote the substitution reaction. rsc.org The reaction mixture is often heated to ensure a reasonable reaction rate. rsc.org
Table 3: General Conditions for Phthalimide-Mediated Amination This table is a generalized representation based on the Gabriel Synthesis protocol. | Starting Material (Example) | Reagent | Solvent | Typical Conditions | | :--- | :--- | :--- | :--- | | 4-(Bromomethyl)-3-fluorobenzonitrile | Potassium Phthalimide | Dimethylformamide (DMF) | 60-100 °C, 4-12 hours | Standard conditions for Gabriel alkylation. rsc.org | | 4-(Tosyloxymethyl)-3-fluorobenzonitrile | Phthalimide, Potassium Carbonate | Acetonitrile | Reflux, 10-12 hours | An alternative where an alcohol is first converted to a better leaving group (tosylate). rsc.org |
The final step in the precursor synthesis is the liberation of the primary amine from the N-alkylated phthalimide intermediate. The classic and most effective method for this cleavage is the Ing-Manske procedure, which utilizes hydrazine (B178648). researchgate.net The N-(4-cyano-2-fluorobenzyl)phthalimide is treated with hydrazine hydrate (B1144303) in an alcoholic solvent like methanol (B129727) or ethanol, or in THF. rsc.orgresearchgate.netresearchgate.net
The mechanism involves the nucleophilic attack of hydrazine on the carbonyl carbons of the phthalimide ring, leading to the formation of a very stable, five-membered phthalhydrazide (B32825) heterocycle as a byproduct. researchgate.net This process releases the desired primary amine, (4-cyano-2-fluorophenyl)methanamine. researchgate.net The reaction is typically performed at room temperature or with gentle heating. researchgate.net A subsequent acidic workup can be used to remove the insoluble phthalhydrazide byproduct and convert the product amine into its hydrochloride salt for easier isolation and purification. researchgate.net
Advanced Purification Techniques in the Synthesis of the Compound
Chromatographic Methods and Their Efficacy (e.g., Flash Chromatography)
Flash column chromatography is a prevalent and highly effective method for the purification of tert-butyl 4-cyano-2-fluorobenzylcarbamate from crude reaction mixtures. This technique utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase composed of a mixture of solvents to separate the target compound from unreacted starting materials and byproducts based on differences in polarity.
The efficacy of the separation is highly dependent on the selection of the eluent system. A common approach involves using a gradient of ethyl acetate (B1210297) in a non-polar solvent like petroleum ether or hexane. The process generally starts with a low polarity mobile phase to elute non-polar impurities, followed by a gradual increase in the polarity to isolate the desired carbamate.
Table 1: Exemplary Flash Chromatography Systems for Purification
| Stationary Phase | Mobile Phase (Eluent System) | Purpose |
| Silica Gel | Petroleum ether / Ethyl acetate (e.g., 10:1 v/v) | To separate the target compound from impurities. |
| Silica Gel | Hexane / Ethyl acetate (gradient elution) | To achieve high-resolution separation of closely related compounds. |
Detailed research findings indicate that these methods are capable of yielding the compound with high purity, often exceeding 98%, which is crucial for its use in multi-step syntheses. The specific ratio of solvents in the mobile phase is often optimized based on thin-layer chromatography (TLC) analysis of the crude reaction mixture.
Non-Chromatographic Isolation and Work-up Procedures
Prior to chromatographic purification, or sometimes as a standalone purification method for achieving moderate purity, a series of non-chromatographic work-up and isolation procedures are employed. These steps are designed to remove the bulk of impurities, such as inorganic salts, and to isolate the crude product from the reaction solvent.
The typical work-up procedure begins after the reaction is complete. The reaction mixture is often quenched by the addition of water or an aqueous solution. This is followed by liquid-liquid extraction, a fundamental technique for separating compounds based on their differential solubilities in two immiscible liquid phases, usually an organic solvent and water.
Common steps in the work-up procedure include:
Quenching: The reaction is terminated by adding water or a dilute acidic/basic solution.
Extraction: The aqueous mixture is extracted with an organic solvent immiscible with water, such as ethyl acetate or methyl tert-butyl ether (MTBE). The target carbamate, being significantly more soluble in the organic phase, is thus separated from water-soluble impurities.
Washing: The organic layer is washed sequentially with various aqueous solutions to remove residual impurities. A wash with a saturated sodium bicarbonate solution may be used to neutralize any remaining acid, while a wash with brine (saturated sodium chloride solution) is used to reduce the amount of dissolved water in the organic solvent.
Drying: The washed organic phase is dried over an anhydrous drying agent, such as magnesium sulfate (B86663) or sodium sulfate, to remove residual water.
Concentration: The drying agent is removed by filtration, and the filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude product.
Pulping/Trituration: In some instances, the crude solid can be further purified by suspending it in a solvent (like n-heptane) in which the desired product has low solubility, while impurities are more soluble. google.comgoogle.com This process, known as pulping or trituration, is followed by filtration to collect the purified solid. google.comgoogle.com
Table 2: Common Non-Chromatographic Work-up Steps
| Step | Reagent/Solvent | Purpose | Citation |
| Extraction | Methyl tert-butyl ether (MTBE) | To isolate the organic product from the aqueous reaction mixture. | google.comgoogle.com |
| Washing | Saturated Sodium Bicarbonate Solution | To neutralize and remove acidic impurities. | |
| Washing | Brine (Saturated NaCl solution) | To remove residual water from the organic phase. | |
| Drying | Anhydrous Magnesium Sulfate / Sodium Sulfate | To remove dissolved water from the organic solvent. | google.com |
| Concentration | N/A (Rotary Evaporator) | To remove the volatile organic solvent and isolate the crude product. | google.comgoogle.com |
| Pulping | n-Heptane | To wash the solid product and remove soluble impurities. | google.comgoogle.com |
These non-chromatographic procedures are essential for an efficient synthesis, as they reduce the burden on the final chromatographic purification step, allowing for a more effective and high-throughput purification process. In some cases, a carefully executed work-up can yield a product of sufficient purity, obviating the need for chromatography altogether. google.com
Chemical Transformations and Reactivity Profiles of Tert Butyl 4 Cyano 2 Fluorobenzylcarbamate and Its Derivatives
The Compound as a Key Intermediate in Aryltetrazine Chemistry
The structural framework of tert-butyl 4-cyano-2-fluorobenzylcarbamate makes it a valuable precursor in the synthesis of aryltetrazines, a class of nitrogen-rich heterocyclic compounds with applications in bioorthogonal chemistry and materials science. The presence of the cyano group is critical for the formation of the tetrazine ring.
Conversion Pathways to Substituted Aryltetrazines
The conversion of derivatives of this compound into aryltetrazines typically involves a multi-step sequence. A common pathway begins with the transformation of the cyano group into a more reactive intermediate. This can be achieved through various methods, leading to the formation of precursors primed for cyclization into the tetrazine core.
Mechanistic Aspects of Tetrazine Annulation Reactions
The formation of the tetrazine ring from nitrile precursors is a well-established process in heterocyclic chemistry. The mechanism generally involves the reaction of the nitrile with a source of dinitrogen, often hydrazine (B178648) or its derivatives, under conditions that promote cyclization. The specific mechanistic details can vary depending on the reagents and reaction conditions employed.
Reactivity of the Cyano Moiety in Downstream Synthesis
The cyano group in this compound is a versatile functional handle that can be manipulated to introduce a variety of other functionalities, significantly broadening its synthetic utility.
Nucleophilic Addition and Cyclization Reactions
The carbon atom of the cyano group is electrophilic and susceptible to attack by nucleophiles. This reactivity allows for a range of nucleophilic addition reactions. Furthermore, these addition reactions can be designed to proceed in a tandem fashion, leading to the formation of new heterocyclic rings. For instance, the reaction with dinucleophiles can lead to the construction of fused ring systems. The intramolecular cyclization of derivatives is also a powerful strategy for synthesizing complex molecules. beilstein-journals.org
Reactions of active methylene (B1212753) compounds with electrophilic olefins are initiated by a nucleophilic attack on the double bond. rsc.org Non-catalyzed addition of several active methylene compounds can give substituted 2-amino-4-cyano-4H-pyrans, which are likely formed by the cyclization of open adducts. rsc.org
Transformations to Carboxylic Acid and Amide Derivatives
The cyano group can be readily converted into other important functional groups, such as carboxylic acids and amides, through hydrolysis.
Hydrolysis to Carboxylic Acid: Acid- or base-catalyzed hydrolysis of the nitrile furnishes the corresponding carboxylic acid. This transformation is a standard procedure in organic synthesis, providing access to compounds like 4-carboxy-2-fluorobenzylamine derivatives, which can be valuable for further synthetic elaborations. For example, 4-Cyano-2-fluorobenzoic acid is a related compound where the cyano group is present alongside a carboxylic acid. sigmaaldrich.com
Conversion to Amides: The cyano group can also be converted to an amide through partial hydrolysis, often under carefully controlled conditions to avoid complete hydrolysis to the carboxylic acid. google.com This transformation can also be mediated by certain enzymes or transition metal catalysts. google.comnih.gov For instance, manganese dioxide can be used as a catalyst to convert nitriles to amides. google.com This provides a route to 4-carbamoyl-2-fluorobenzylamine derivatives, which can serve as building blocks for various biologically active molecules.
Reactivity of the Boc-Protected Amine Functionality
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions. researchgate.netorganic-chemistry.org
The primary function of the Boc group in this compound is to mask the reactivity of the primary amine, allowing for selective transformations at other positions of the molecule, such as the cyano group. researchgate.netchemistrysteps.com The Boc group is generally stable to basic, nucleophilic, and reductive conditions, providing a high degree of orthogonality in multi-step synthetic sequences. organic-chemistry.org
Deprotection of the Boc group is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in an appropriate solvent like dichloromethane (B109758) (DCM) or dioxane. chemistrysteps.comfishersci.co.uk The mechanism involves the protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to release the free amine. chemistrysteps.com
The released primary amine can then participate in a variety of subsequent reactions, such as acylation, alkylation, or condensation with carbonyl compounds, to generate a diverse array of derivatives.
Selective Deprotection Strategies for Primary Amine Generation
The removal of the tert-butoxycarbonyl (Boc) protecting group from this compound is a critical step in synthetic pathways that require the corresponding primary amine, 4-cyano-2-fluorobenzylamine. The selection of an appropriate deprotection strategy is governed by the need to preserve the integrity of the electron-withdrawing cyano and fluoro substituents on the aromatic ring. Several methods, ranging from standard acidic conditions to milder, more specialized reagents, have been effectively employed for this transformation.
The presence of electron-withdrawing groups, such as the fluoro and cyano moieties on the benzyl (B1604629) ring, can influence the lability of the Boc group. For instance, deprotection of N-Boc on aromatic moieties with electron-withdrawing groups using oxalyl chloride in methanol (B129727) is reported to be faster than on those with electron-donating groups. nih.gov This is attributed to the electronic destabilization of the carbamate (B1207046), which facilitates its cleavage. nih.gov
Commonly, strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are used for Boc deprotection. fishersci.co.uk These reactions are typically performed in an organic solvent like dichloromethane (DCM) or dioxane and proceed readily at room temperature. fishersci.co.uk The mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine. fishersci.co.uk
Alternative, milder acidic conditions can also be employed. Aqueous phosphoric acid has been demonstrated as an effective reagent for the deprotection of tert-butyl carbamates, offering good selectivity in the presence of other acid-sensitive functionalities. mdpi.com Another approach involves the use of silica (B1680970) gel in refluxing toluene (B28343), which has been shown to deprotect N-Boc protected benzylamine (B48309) in high yield. researchgate.net
For substrates that may be sensitive to strong acids, non-acidic methods provide valuable alternatives. A notable example is the use of oxalyl chloride in methanol, which effects deprotection under mild, room temperature conditions. nih.gov This method has demonstrated broad substrate scope and is particularly efficient for substrates bearing electron-withdrawing groups. nih.gov Furthermore, thermal deprotection, carried out in solvents like methanol or trifluoroethanol at elevated temperatures, offers a catalyst-free option for Boc removal. nih.gov
The following table summarizes various reported methods for the deprotection of Boc-protected amines, which are applicable to the generation of 4-cyano-2-fluorobenzylamine from its Boc-protected precursor.
Interactive Data Table: Deprotection Strategies for Boc-Protected Amines
| Reagent/Condition | Solvent | Temperature | Time | Yield (%) | Reference |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp. | 2-12 h | High | fishersci.co.uk |
| 4M Hydrochloric Acid (HCl) | Dioxane | Room Temp. | 30 min | High | fishersci.co.uk |
| Aqueous Phosphoric Acid | - | Mild | - | High | mdpi.com |
| Oxalyl Chloride | Methanol | Room Temp. | 1-4 h | up to 90 | nih.gov |
| Silica Gel | Toluene | Reflux | ~5 h | 75-98 | researchgate.net |
| Thermal Deprotection | Methanol/Trifluoroethanol | 120-230 °C | 20-60 min | - | nih.gov |
| Ferric Chloride (FeCl3) | Acetonitrile (B52724)/Water | 55 °C | - | High | researchgate.net |
Advanced Analytical Characterization Techniques for Structural Elucidation and Purity Assessment
Spectroscopic Methods for Structural Confirmation
Spectroscopic techniques are indispensable for elucidating the molecular structure of Tert-butyl 4-cyano-2-fluorobenzylcarbamate by providing detailed information about its atomic and functional group composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively.
While specific experimental data for this compound is not publicly available, the expected NMR spectral data can be predicted based on the analysis of its precursors and related structures, such as 4-cyano-2-fluorobenzyl alcohol and various tert-butyl carbamates. rsc.orggoogle.com
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The tert-butyl group will exhibit a characteristic singlet peak around 1.4-1.5 ppm. The methylene (B1212753) protons of the benzyl (B1604629) group are expected to appear as a doublet in the region of 4.3-4.6 ppm, coupled to the adjacent NH proton. The aromatic protons will present as a multiplet in the 7.5-7.8 ppm range, with their splitting pattern influenced by the fluorine and cyano substituents. The NH proton of the carbamate (B1207046) will likely appear as a broad singlet or a triplet, depending on the solvent and concentration, typically between 5.0 and 5.5 ppm. google.com
¹³C NMR Spectroscopy: The carbon NMR spectrum will complement the ¹H NMR data. The carbons of the tert-butyl group are expected to resonate at approximately 28 ppm for the methyl groups and around 80 ppm for the quaternary carbon. The methylene carbon of the benzyl group should appear around 40-45 ppm. The aromatic carbons will have signals in the range of 110-140 ppm, with the carbon attached to the fluorine atom showing a characteristic large coupling constant. The cyano carbon will have a signal in the 115-120 ppm region, and the carbonyl carbon of the carbamate will be observed further downfield, typically around 155 ppm. rsc.org
Interactive Data Table: Predicted ¹H and ¹³C NMR Data for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| -C(CH₃)₃ | ~1.45 | ~28 | Singlet |
| -C(CH₃)₃ | - | ~80 | - |
| -CH₂- | ~4.5 | ~42 | Doublet |
| Ar-H | ~7.6-7.8 | ~110-140 | Multiplet |
| -NH- | ~5.2 | - | Broad Singlet |
| -CN | - | ~118 | - |
| -C=O | - | ~155 | - |
Mass Spectrometry (MS) for Molecular Weight Determination
Mass spectrometry is a crucial technique for determining the molecular weight of this compound and confirming its elemental composition. The molecular formula of the compound is C₁₃H₁₅FN₂O₂.
The calculated molecular weight for this compound is 250.27 g/mol . In a typical mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 250. Additionally, adduct ions such as [M+H]⁺ at m/z 251 and [M+Na]⁺ at m/z 273 may also be detected, depending on the ionization technique used.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in this compound. The IR spectrum will exhibit absorption bands corresponding to the vibrations of specific bonds within the molecule.
Key expected absorption bands include:
N-H Stretch: A moderate absorption band around 3300-3400 cm⁻¹ corresponding to the N-H stretching vibration of the carbamate group.
C-H Stretch: Sharp peaks in the 2900-3000 cm⁻¹ region due to the C-H stretching of the tert-butyl and methylene groups.
C≡N Stretch: A sharp, medium-intensity absorption band around 2220-2240 cm⁻¹ characteristic of the nitrile group.
C=O Stretch: A strong, sharp absorption peak in the range of 1680-1720 cm⁻¹ due to the carbonyl group of the carbamate.
C-N Stretch and N-H Bend: Bands in the 1500-1550 cm⁻¹ region.
C-F Stretch: A strong absorption band in the 1000-1200 cm⁻¹ range, indicative of the carbon-fluorine bond.
Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.
Interactive Data Table: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3300-3400 | Moderate |
| C-H Stretch (Aliphatic) | 2900-3000 | Sharp |
| C≡N Stretch (Nitrile) | 2220-2240 | Medium, Sharp |
| C=O Stretch (Carbamate) | 1680-1720 | Strong, Sharp |
| C-F Stretch | 1000-1200 | Strong |
Chromatographic and Related Separation Techniques
Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC) for Purity and Isomeric Analysis
High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of this compound and for separating it from any impurities or isomers. A reversed-phase HPLC method would be most suitable for this compound.
A typical HPLC system would consist of:
Stationary Phase: A C18 column is commonly used for compounds of similar polarity.
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (such as water with a small amount of formic acid or ammonium (B1175870) acetate) and an organic solvent (like acetonitrile (B52724) or methanol) is generally effective. shimadzu.com
Detection: UV detection at a wavelength where the aromatic ring shows strong absorbance, likely around 254 nm, would be appropriate.
This method can effectively separate the target compound from starting materials, by-products, and any potential positional isomers, allowing for accurate quantification of its purity.
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of the reaction during the synthesis of this compound. arkat-usa.org
For this compound, a typical TLC setup would involve:
Stationary Phase: Silica (B1680970) gel plates (silica gel 60 F₂₅₄) are standard.
Mobile Phase: A mixture of non-polar and polar solvents, such as chloroform/ethyl acetate (B1210297) or hexane/ethyl acetate, in a suitable ratio (e.g., 1:1 or as determined by method development) would likely provide good separation of the product from the starting materials. arkat-usa.org
Visualization: The spots on the TLC plate can be visualized under UV light (at 254 nm) due to the UV-active aromatic ring. Staining with a suitable reagent, such as potassium permanganate, can also be used for visualization.
By comparing the Rƒ value of the product spot with those of the starting materials, the progress of the reaction can be efficiently tracked.
Advanced Applications of Derivatives of Tert Butyl 4 Cyano 2 Fluorobenzylcarbamate in Bioorthogonal Chemistry
Design and Synthesis of Bioorthogonal Probes for Chemical Biology
The design and synthesis of bioorthogonal probes are central to their application in chemical biology. These probes are engineered with specific reactive groups that allow for selective ligation to a target molecule in a complex biological environment.
Tetrazine-based click chemistry, most notably the IEDDA reaction, has gained prominence due to its exceptionally fast reaction kinetics and high specificity. nih.gov The reaction involves the [4+2] cycloaddition of an electron-deficient tetrazine with an electron-rich dienophile, such as a trans-cyclooctene (B1233481) (TCO). nih.govmdpi.com This reaction is highly efficient and proceeds rapidly under physiological conditions without the need for a catalyst. rsc.orgnih.gov
Derivatives of tert-butyl 4-cyano-2-fluorobenzylcarbamate could be envisioned as precursors to novel tetrazine probes. The synthesis of tetrazines often involves the reaction of nitriles with hydrazine (B178648), followed by oxidation. rsc.orgharvard.edu The 4-cyano-2-fluorobenzyl moiety from the parent compound could thus be incorporated into a tetrazine ring system. The resulting tetrazine would bear a 2-fluorobenzyl substituent, and the position of the original carbamate (B1207046) could be modified to introduce other functionalities. The reactivity of such tetrazine derivatives in IEDDA reactions is influenced by the electronic nature of their substituents. nih.gov
Table 1: Comparison of Dienophiles for IEDDA Reactions with Tetrazines
| Dienophile | Key Features | Typical Applications |
| trans-cyclooctene (TCO) | High strain, fast kinetics | Live-cell imaging, pretargeting |
| Norbornene | Moderate reactivity | Hydrogel formation, surface modification |
| Cyclopropene | High reactivity, small size | Labeling of small molecules |
A significant application of tetrazine-based bioorthogonal chemistry is in the development of radiolabeled imaging agents for positron emission tomography (PET). nih.govnih.govnih.gov PET is a powerful non-invasive imaging technique that allows for the visualization and quantification of biological processes in vivo. Fluorine-18 (¹⁸F) is a commonly used radionuclide for PET due to its favorable decay characteristics. nih.gov
The development of ¹⁸F-labeled tetrazines has been a major focus of research. nih.govnih.govsnmjournals.orgrsc.org Direct radiolabeling of the tetrazine core can be challenging due to the sensitivity of the tetrazine ring to the harsh conditions often required for fluorination. nih.gov Therefore, indirect labeling strategies are often employed, where a prosthetic group containing ¹⁸F is attached to a tetrazine precursor. nih.govmdpi.com A derivative of this compound could be functionalized with a suitable group for chelation of a radiometal or for conjugation to an ¹⁸F-labeled prosthetic group.
Recent advancements have also led to the development of direct ¹⁸F-fluorination methods for certain tetrazine scaffolds, often mediated by copper catalysts. snmjournals.orgrsc.org These methods have enabled the synthesis of highly reactive ¹⁸F-labeled tetrazines with high molar activity, which is crucial for sensitive in vivo imaging. rsc.org
Table 2: Research Findings on ¹⁸F-Labeled Tetrazines for PET Imaging
| ¹⁸F-Labeled Tetrazine | Labeling Method | Radiochemical Yield (RCY) | Application | Reference |
| [¹⁸F]MeTz | Two-step via [¹⁸F]F-Py-TFP | 24% | Pretargeted brain imaging | nih.gov |
| [¹⁸F]HTz | Two-step via [¹⁸F]F-Py-TFP | 22% | Pretargeted brain imaging | nih.gov |
| [¹⁸F]45 (bispyridyl tetrazine) | One-pot, two-step | 16 ± 4% | Pretargeted PET imaging | nih.gov |
| [¹⁸F]SiFA-Tz | Isotopic exchange | High | In vitro protein labeling | mdpi.com |
Role in Targeted Delivery Systems and Molecular Imaging Methodologies
The unique properties of tetrazine-based bioorthogonal chemistry have led to their widespread use in targeted delivery systems and advanced molecular imaging methodologies.
Pretargeting is a multi-step strategy that separates the delivery of a targeting agent (e.g., an antibody) from the delivery of a payload (e.g., a drug or imaging agent). mdpi.comnih.govmdpi.com This approach is particularly advantageous for radioimmunotherapy and PET imaging, as it allows for the use of short-lived radionuclides with slow-targeting antibodies, thereby reducing the radiation dose to non-target tissues. nih.gov
In a typical pretargeting scenario, a TCO-modified antibody is first administered and allowed to accumulate at the target site. After the unbound antibody has cleared from circulation, a small, rapidly clearing ¹⁸F-labeled tetrazine is injected, which then selectively reacts with the TCO-tagged antibody at the target site via the IEDDA reaction. mdpi.comnih.gov This results in a high concentration of the radiolabel at the target, leading to high-contrast images. nih.gov
Derivatives of this compound, once converted to functionalized tetrazines, could be employed as the small molecule component in such pretargeting systems. The ability to introduce various functionalities onto the tetrazine probe would allow for the optimization of its pharmacokinetic properties for efficient delivery and clearance.
The versatility of tetrazine chemistry extends to the development of novel conjugation tools for a variety of applications in chemical biology. rsc.orgnih.govacs.org These tools enable the precise and efficient labeling of biomolecules, such as proteins and nucleic acids, for their study and manipulation. raineslab.comnih.gov
Fluorogenic tetrazine probes, which become highly fluorescent upon reaction with a dienophile, are particularly useful for no-wash imaging of biological processes in living cells. nih.govnih.gov Tetrazine derivatives can also be incorporated into cleavable linkers for drug delivery systems, where the drug is released upon a specific bioorthogonal reaction. The development of new tetrazine structures with tailored reactivity and stability is an active area of research. rsc.orgnih.govenamine.net Derivatives of this compound could contribute to this toolbox by providing a scaffold for the synthesis of novel tetrazine-based conjugation reagents with unique properties conferred by the 2-fluorobenzyl substituent.
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Methodologies for Enhanced Efficiency
The synthesis of tert-butyl 4-cyano-2-fluorobenzylcarbamate and its analogs can be approached through various established methods, but there remains significant room for the development of more efficient, sustainable, and scalable synthetic routes.
Future research could focus on the following areas:
Greener Synthetic Approaches: Current syntheses often rely on traditional methods that may involve hazardous reagents and solvents. Future methodologies could explore the use of greener alternatives, such as solvent-free reactions or the use of more environmentally benign catalytic systems. researchgate.net A one-pot tandem direct reductive amination followed by N-Boc protection represents a streamlined and efficient strategy that could be adapted for this compound. nih.gov
Catalytic C-H Functionalization: Direct C-H functionalization of simpler precursors would represent a significant step forward in synthetic efficiency. Research into transition-metal-catalyzed C-H amination or cyanation of fluorinated toluene (B28343) derivatives could provide more direct access to the core structure, minimizing the number of synthetic steps.
Flow Chemistry: The application of continuous flow chemistry could offer advantages in terms of safety, scalability, and reaction control for the synthesis of this and related compounds. This technology allows for precise control over reaction parameters, potentially leading to higher yields and purities.
A comparative analysis of potential synthetic strategies is presented in Table 1.
| Synthetic Strategy | Potential Advantages | Potential Challenges |
| Traditional Multi-step Synthesis | Well-established and reliable. | Often involves multiple protection/deprotection steps, leading to lower overall yield and increased waste. |
| Tandem Reductive Amination/Boc-Protection | One-pot procedure, higher atom economy, and reduced workup. nih.gov | Optimization of reaction conditions for the specific substrate may be required. |
| Catalytic C-H Functionalization | Highly atom-economical and potentially fewer synthetic steps. | Achieving high regioselectivity and catalyst efficiency can be challenging. |
| Flow Chemistry | Enhanced safety, scalability, and process control. | Requires specialized equipment and optimization of flow parameters. |
Table 1: Comparison of Potential Synthetic Methodologies
Expanding the Scope of Chemical Transformations of the Compound
The functional groups present in this compound—the Boc-protected amine, the nitrile, and the fluorinated aromatic ring—offer multiple handles for a wide array of chemical transformations. Exploring these reactions can lead to a diverse library of derivatives with potentially valuable properties.
Transformations of the Cyano Group: The nitrile group is a versatile functional group that can be converted into a variety of other functionalities. researchgate.net Future research could investigate the hydrolysis of the nitrile to a carboxylic acid or an amide, its reduction to a primary amine, or its participation in cycloaddition reactions to form heterocyclic systems. researchgate.netresearchgate.net These transformations would open up access to a wide range of new compounds with different physicochemical properties and potential biological activities.
Modifications of the Aromatic Ring: The fluorine atom on the aromatic ring can influence its reactivity in nucleophilic aromatic substitution reactions. Research could explore the displacement of the fluorine atom with other nucleophiles to introduce further diversity. Additionally, the aromatic ring can be a substrate for various coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to attach different substituents.
Deprotection and Further Functionalization of the Amine: The Boc protecting group can be readily removed under acidic conditions to liberate the primary amine. organic-chemistry.orgwikipedia.orgfishersci.co.uk This free amine can then be acylated, alkylated, or used in the synthesis of more complex structures, including peptides or other bioactive molecules. One-pot amidation procedures for N-Boc protected amines could also be explored. nih.gov
Computational Design of Next-Generation Derivatives with Tailored Reactivity
Computational chemistry offers a powerful tool for the rational design of new molecules with specific, desired properties. By modeling the electronic structure and reactivity of this compound, researchers can predict the effects of structural modifications and guide synthetic efforts.
Predicting Reactivity and Site Selectivity: Quantum chemistry methods can be employed to calculate properties such as atomic charges, frontier molecular orbital energies, and reaction energy barriers. digitellinc.comresearchgate.net This information can help predict the most likely sites for electrophilic or nucleophilic attack and guide the design of reactions with high regioselectivity. For instance, computational studies on fluorinated aromatic compounds can provide insights into the effects of fluorine substitution on the molecule's stability and reaction site selectivities. digitellinc.com
In Silico Screening for Biological Activity: If this compound or its derivatives are investigated as potential enzyme inhibitors, molecular docking and molecular dynamics simulations can be used to predict their binding affinity and mode of interaction with the target protein. nih.govmdpi.com This in silico screening can help prioritize the synthesis of compounds with the highest likelihood of being active, saving time and resources. Carbamates are known to act as reversible inhibitors of enzymes like acetylcholinesterase. nih.gov
Designing Materials with Specific Properties: For applications in materials science, computational methods can be used to predict properties such as thermal stability, electronic conductivity, and crystal packing. rsc.orgrsc.org This can aid in the design of novel organic materials based on the this compound scaffold. The presence of fluorine can significantly influence these properties. rsc.orgrsc.org
| Computational Method | Application in Research | Predicted Outcome |
| Density Functional Theory (DFT) | Calculation of electronic structure and reactivity indices. digitellinc.comresearchgate.net | Prediction of reaction pathways and regioselectivity. |
| Molecular Docking | Simulation of ligand-protein binding. nih.govmdpi.com | Identification of potential biological targets and prediction of binding affinity. |
| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of molecules over time. | Assessment of conformational stability and binding free energies. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with biological activity or physical properties. | Development of predictive models for designing new derivatives. |
Table 2: Computational Approaches for Derivative Design
Emerging Applications in Chemical Biology and Materials Science
The unique combination of functional groups in this compound makes it an attractive scaffold for the development of novel tools and materials in chemical biology and materials science.
Chemical Biology Probes: The Boc-protected amine can serve as a handle for the attachment of reporter groups, such as fluorophores or affinity tags. researchgate.netnih.gov After deprotection, the resulting primary amine could be used to label biomolecules or to develop chemical probes for studying biological processes. The carbamate (B1207046) moiety itself is found in inhibitors of enzymes like fatty acid amide hydrolase (FAAH). nih.gov
Fluorine-Containing Materials: Fluorinated organic compounds often exhibit unique properties such as high thermal stability, chemical resistance, and specific intermolecular interactions. rsc.orgrsc.orgnih.gov Future research could explore the incorporation of this compound or its derivatives into polymers or other materials to tailor their properties for specific applications, such as in electronics or advanced coatings. The introduction of fluorine can be attractive for the development of materials science. nih.gov
Pharmaceutical and Agrochemical Scaffolds: The fluorinated cyanobenzylamine core is a common motif in many bioactive molecules. Further derivatization of this compound could lead to the discovery of new drug candidates or agrochemicals with improved efficacy and pharmacokinetic properties. youtube.com The nitrile group is a versatile precursor for various nitrogen-containing heterocycles, which are of great interest in medicinal chemistry. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
